
Desmethoxyyangonin
説明
Desmethoxyyangonin, also known as 5,6-dehydrokavain, is one of the six primary kavalactones found in the kava plant (Piper methysticum). This compound is known for its pharmacological activities, particularly its effects on the central nervous system. This compound is structurally similar to yangonin but lacks a methoxy group at the C4 position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of desmethoxyyangonin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-styryl-2H-pyran-2-one with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve extraction from the kava plant, followed by purification processes such as chromatography. The extraction process usually employs solvents like ethanol or methanol to isolate the kavalactones from the plant material .
化学反応の分析
Types of Reactions
Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert this compound into other kavalactones with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of this compound .
科学的研究の応用
Anti-Inflammatory Properties
Desmethoxyyangonin exhibits significant anti-inflammatory effects, particularly in models of endotoxin-induced inflammation. Studies have demonstrated that this compound can inhibit the activation of pro-inflammatory mediators and T cell proliferation.
- Mechanism of Action : The compound acts primarily through the regulation of key signaling pathways such as IKK/NFκB and Jak2/STAT3. These pathways are crucial in mediating inflammatory responses in various tissues, including liver and immune cells .
- Case Study : In a murine model, this compound was shown to significantly reduce inflammation caused by lipopolysaccharide (LPS) stimulation. It inhibited the production of nitric oxide (NO) and reduced the expression of inducible nitric oxide synthase (iNOS) mRNA and protein levels . The survival rate of LPS/D-galactosamine-treated mice improved from 40% to 90% with this compound pretreatment, highlighting its potential as a therapeutic agent in acute liver injury scenarios .
Hepatoprotective Effects
This compound has been studied for its hepatoprotective properties, particularly against fulminant hepatitis induced by LPS and D-galactosamine.
- Protective Mechanisms : The compound protects liver tissues by inhibiting the infiltration of inflammatory cells and reducing liver enzyme activities associated with damage. It also appears to modulate metabolic disturbances caused by LPS, suggesting a multifaceted approach to liver protection .
- Research Findings : A metabolomics study indicated that this compound treatment helps restore normal amino acid metabolism disrupted during hepatic injury, which is critical for maintaining liver function .
Neuroprotective Potential
Emerging research suggests that this compound may also possess neuroprotective qualities, particularly regarding its interactions with monoamine oxidase enzymes.
- Enzyme Interaction : Studies have indicated that this compound interacts with human monoamine oxidase-A and -B, which are important in regulating neurotransmitter levels in the brain. This interaction may have implications for treating neurodegenerative diseases .
Methodological Advances in Research
Recent advancements in analytical techniques have enhanced the study of this compound's properties.
- Analytical Techniques : The development of ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has allowed for more precise quantification of this compound and other kavalactones in biological samples. This method increases sensitivity and specificity, facilitating better understanding of pharmacokinetics and bioavailability .
Data Table: Summary of Key Research Findings
作用機序
Desmethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine . By inhibiting MAO-B, this compound increases dopamine levels in the brain, which may contribute to its attention-promoting and mood-enhancing effects. Additionally, it modulates GABAergic neurotransmission, enhancing the calming effects of kava preparations .
類似化合物との比較
Desmethoxyyangonin is often compared with other kavalactones, such as:
Yangonin: Similar in structure but contains a methoxy group at the C4 position.
Dihydrokawain: Similar to kawain but with a reduced double bond, leading to different pharmacological activities.
Methysticin: Known for its hepatoprotective and neuroprotective effects, methysticin also modulates GABAergic neurotransmission.
Dihydromethysticin: Similar to methysticin but with a reduced double bond, resulting in milder effects.
This compound’s unique structure and pharmacological profile make it a valuable compound for research and therapeutic applications.
生物活性
Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, known for its traditional medicinal uses, particularly in treating inflammation and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of DMY, focusing on its anti-inflammatory properties, neuroprotective effects, and metabolic interactions.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it exhibits properties typical of kavalactones, including the ability to modulate neurotransmitter systems and inflammatory pathways.
Anti-Inflammatory Activity
Recent studies have highlighted DMY's significant anti-inflammatory effects. A pivotal study demonstrated that DMY inhibits the proliferation and activation of T cells in vitro and ex vivo. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in murine macrophages stimulated with lipopolysaccharides (LPS) .
The mechanism by which DMY exerts its anti-inflammatory effects involves the regulation of key signaling pathways:
- IKK/NFκB Pathway : DMY inhibits the activation of NFκB, a transcription factor that promotes inflammation.
- Jak2/STAT3 Pathway : DMY also modulates this pathway, which is crucial for T cell activation and survival.
In a murine model of fulminant hepatitis induced by LPS/D-galactosamine, pretreatment with DMY significantly improved survival rates from 40% to 90% and reduced liver damage by inhibiting aminotransferases and inflammatory cell infiltration .
Neuroprotective Effects
DMY has shown promise as a selective reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing potential therapeutic benefits.
Inhibition Studies
In vitro studies have quantified the inhibitory effects of DMY on MAO-B:
- IC50 Values : DMY exhibited an IC50 value of 0.123 µM for MAO-B, indicating strong inhibitory potency compared to MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
Metabolic Interactions
DMY influences metabolic pathways significantly. It has been shown to induce the expression of cytochrome P450 enzymes (CYP3A23), which are essential for drug metabolism. This induction can affect the pharmacokinetics of co-administered medications .
Comparative Metabolomics
A comparative metabolomics study using UPLC/MS highlighted that DMY treatment alters the metabolic profile in mice with fulminant hepatic failure. Key changes were observed in amino acid metabolism, suggesting that DMY not only protects against liver damage but may also restore metabolic homeostasis disrupted by inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Murine Hepatitis Model : In a controlled study, mice pre-treated with DMY showed a significant reduction in liver damage markers after exposure to LPS/D-GalN, demonstrating its protective effects against acute liver injury .
- Neurodegenerative Disease Models : In vitro assays indicated that DMY could enhance neuronal survival under oxidative stress conditions by inhibiting MAO-B activity, providing insights into its potential use for treating neurodegenerative diseases .
特性
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
Record name | Desmethoxyyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyyangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC68686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYYANGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of desmethoxyyangonin?
A: this compound has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. [, ]
Q2: Are there any spectroscopic data available for this compound?
A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry (MS) to confirm its structure and analyze its properties. [, , , ]
Q3: How does this compound interact with Monoamine Oxidase B (MAO-B)?
A: this compound exhibits a reversible and competitive inhibition of MAO-B. [] Studies indicate a 30-fold higher affinity for MAO-B compared to MAO-A, with a Ki value of 31 nM for MAO-B. [] Molecular modeling suggests preferential binding of this compound within the active site of MAO-B. []
Q4: What are the anti-inflammatory effects of this compound?
A: this compound significantly inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [] Studies suggest it achieves this by downregulating the IKK/NFκB and Jak2/STAT3 signaling pathways. []
Q5: Does this compound affect cytochrome P450 (CYP) enzymes?
A: Yes, research indicates that this compound can inhibit certain CYP enzymes, particularly CYP2C9 and CYP3A4. [, , ] This inhibition could potentially lead to drug interactions. []
Q6: Does this compound impact P-glycoprotein (P-gp)?
A: this compound has shown moderate to potent inhibition of P-gp activity in vitro. [] This interaction could potentially affect the absorption, distribution, and excretion of certain drugs. []
Q7: What is the effect of this compound on tumor necrosis factor-alpha (TNF-α) release?
A: this compound has demonstrated significant inhibition of TNF-α release in vitro, with a potency comparable to (-)-epigallocatechin gallate (EGCG) from green tea. []
Q8: Does this compound have any effect on vascular endothelial growth factor (VEGF)?
A: In vitro studies using HT-29 colorectal cancer cells showed that this compound induced the expression of pro-angiogenic tumor-derived VEGF. []
Q9: Can this compound induce apoptosis?
A: Research suggests that this compound, particularly the (-) enantiomer, exhibits pro-apoptotic activity by antagonizing Bcl-xL/Bak and Mcl-1/Bid interactions. []
Q10: What is known about the pharmacokinetics of this compound?
A: Studies in mice show that this compound is absorbed, exhibits a large volume of distribution with extensive tissue affinity, and has an adequate mean residence time (MRT). [] In rats, it is primarily eliminated in urine. []
Q11: What are the major metabolic pathways of this compound?
A: While specific metabolic pathways are still under investigation, research suggests the involvement of CYP enzymes, particularly CYP2C6, CYP2C11 in males, and CYP2C12 and CYP3A1/3A23 in females. []
Q12: What are the potential therapeutic applications of this compound?
A12: Research suggests potential applications in several areas:
- Anxiety Relief: Due to its MAO-B inhibition, it might contribute to the anxiolytic effects of kava. []
- Anti-inflammatory Agent: Its ability to inhibit pro-inflammatory mediators suggests potential for inflammatory disorders. []
- Anti-cancer Agent: Its pro-apoptotic activity and effects on VEGF warrant further investigation for cancer treatment. [, ]
- Anthelmintic Agent: Studies show this compound can inhibit the development of Haemonchus contortus larvae, suggesting potential as an anthelmintic. [, ]
Q13: What are the challenges and future directions for this compound research?
A13: Key challenges and research directions include:
Q14: What analytical techniques are used to quantify this compound?
A14: Several analytical methods have been developed for accurate quantification, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS) allows for sensitive and specific quantification. [, , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for identification and quantification, particularly in complex matrices. [, ]
- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with UV or MS detection, UHPLC provides rapid and efficient separation and quantification. [, , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective option for quantification. []
Q15: Why is accurate quantification of this compound in kava products important?
A15: Accurate quantification is crucial for several reasons:
- Quality Control: Ensuring consistent and standardized kava products with defined this compound content is essential for safety and efficacy. [, , ]
- Safety Assessment: Monitoring this compound levels is important due to potential toxicity concerns, particularly regarding liver health. [, ]
- Pharmacokinetic Studies: Accurate quantification in biological samples is necessary for understanding absorption, distribution, metabolism, and excretion. []
- Clinical Research: Consistent dosing and accurate measurement are crucial for reliable and reproducible results in clinical trials. []
Q16: What are the challenges in analyzing this compound in different matrices?
A16: Analyzing this compound presents challenges:
- Matrix Effects: The presence of other compounds in complex matrices like plant extracts, beverages, or biological samples can interfere with accurate quantification. [, , , ]
- Stability Issues: this compound can be susceptible to degradation, particularly in the presence of light, heat, or acidic conditions, affecting accurate measurements. [, ]
- Isomerization: The potential for isomerization, such as the conversion of yangonin to its cis-isomer, requires careful method optimization and control. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。